molecular formula C11H12O B14809326 5-Phenylpent-2-yn-1-ol

5-Phenylpent-2-yn-1-ol

Cat. No.: B14809326
M. Wt: 160.21 g/mol
InChI Key: PLNJPXMFBSKBSQ-UHFFFAOYSA-N
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Description

5-Phenyl-2-pentynol is an organic compound with the molecular formula C11H12O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its phenyl group attached to the second carbon of the pentynol chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-2-pentynol can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with propargyl alcohol in the presence of a base such as potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, 5-phenyl-2-pentynol can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory but is scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-pentynol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Phenylpentynone or phenylpentynal.

    Reduction: 5-Phenyl-2-pentenol or 5-phenylpentanol.

    Substitution: 5-Phenyl-2-pentyl chloride or 5-phenyl-2-pentyl bromide.

Scientific Research Applications

5-Phenyl-2-pentynol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-phenyl-2-pentynol involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-pentanol: Similar structure but with a single bond instead of a triple bond.

    5-Phenyl-2-pentenol: Contains a double bond instead of a triple bond.

    Phenylacetylene: Lacks the hydroxyl group and the extended carbon chain.

Uniqueness

5-Phenyl-2-pentynol is unique due to the presence of both a phenyl group and a triple bond, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

5-phenylpent-2-yn-1-ol

InChI

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,5,9-10H2

InChI Key

PLNJPXMFBSKBSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC#CCO

Origin of Product

United States

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